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Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor protein

involved in chromatin remodeling and gene transcription. Its interactions with other proteins are

fundamental to its function, and elucidating these connections is crucial for understanding its

role in cancer and neurodevelopment. While various methods exist to study protein-protein

interactions, the yeast two-hybrid (Y2H) system remains a powerful and widely used technique

for identifying and confirming binary protein interactions.

This guide provides a comprehensive overview of how the yeast two-hybrid system can be

employed to confirm known and discover novel interactions with CHD5. We will compare the

Y2H system with other common interaction validation techniques and provide detailed

experimental protocols and data presentation formats.

CHD5 Interaction Landscape: The NuRD Complex
and Beyond
CHD5 is a core component of the Nucleosome Remodeling and Deacetylation (NuRD)

complex, a key regulator of chromatin structure and gene expression.[1] Studies have primarily

utilized methods like co-immunoprecipitation (Co-IP), affinity purification, and mass

spectrometry to identify its binding partners within this complex.
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Interacting Protein Method of Identification
Putative Function in
Complex

MTA1/2 Co-IP, Mass Spectrometry Core scaffolding protein

GATAD2A Co-IP, Mass Spectrometry Transcriptional repression

HDAC1/2 Co-IP, Mass Spectrometry Histone deacetylation

RBBP4/7 Co-IP, Mass Spectrometry Histone binding

MBD2/3 Co-IP, Mass Spectrometry Methyl-CpG binding

While these methods are effective for identifying components of stable complexes, the yeast

two-hybrid system offers a complementary approach to validate direct binary interactions and

to screen for transient or novel interactors that may not be captured by pull-down assays. A

recent study using affinity purification followed by mass spectrometry (AP-MS) suggested a

potential novel interaction between the N-terminal region of CHD5 and Bromodomain-

containing protein 8 (BRD8), which warrants further validation, for which Y2H would be a

suitable method.

The Yeast Two-Hybrid System for CHD5 Interaction
Analysis
The GAL4-based yeast two-hybrid system is a genetic method to detect protein-protein

interactions in vivo in yeast. The principle relies on the modular nature of the GAL4

transcription factor, which has a separate DNA-binding domain (DBD) and a transcriptional

activation domain (AD).

To test for an interaction between CHD5 and a putative partner (e.g., a NuRD subunit or

BRD8), CHD5 is fused to the GAL4-DBD (the "bait") and the partner protein is fused to the

GAL4-AD (the "prey"). If CHD5 and its partner interact, the DBD and AD are brought into close

proximity, reconstituting a functional transcription factor. This functional unit then drives the

expression of reporter genes, typically conferring the ability to grow on selective media and

inducing a color change in the presence of a substrate like X-α-Gal.
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Figure 1. A generalized workflow for a GAL4-based yeast two-hybrid experiment.

Detailed Experimental Protocol
This protocol provides a general framework for confirming a suspected interaction between

CHD5 and a partner protein using the Matchmaker Gold Yeast Two-Hybrid System (Takara

Bio).

1. Plasmid Construction:

Clone the full-length coding sequence of human CHD5 into the "bait" vector (e.g., pGBKT7),

which contains the GAL4 DNA-binding domain.

Clone the coding sequence of the potential interacting partner (e.g., GATAD2A, BRD8) into

the "prey" vector (e.g., pGADT7), which contains the GAL4 activation domain.

Verify the constructs by sequencing to ensure in-frame fusion.

2. Yeast Transformation:

Transform the bait plasmid (pGBKT7-CHD5) into a haploid yeast strain of one mating type

(e.g., Y2HGold, MATa).

Transform the prey plasmid (pGADT7-Partner) into a haploid yeast strain of the opposite

mating type (e.g., Y187, MATα).
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Select for transformants on appropriate synthetic defined (SD) dropout media (e.g., SD/-Trp

for the bait, SD/-Leu for the prey).

3. Mating:

Grow liquid cultures of the bait and prey yeast strains overnight.

Mix equal volumes of the bait and prey cultures and incubate at 30°C for 20-24 hours with

gentle shaking to allow for mating.

4. Selection for Diploids and Interactions:

Plate the mating mixture onto SD/-Trp/-Leu (Double Dropout, DDO) plates to select for

diploid yeast that have received both plasmids.

After 2-4 days of incubation at 30°C, replica-plate the colonies from the DDO plates onto

high-stringency selection media:

SD/-Trp/-Leu/-His (Triple Dropout, TDO)

SD/-Trp/-Leu/-His/-Ade (Quadruple Dropout, QDO)

QDO supplemented with X-α-Gal and Aureobasidin A (QDO/X/A) for colorimetric and

antibiotic selection.

5. Data Analysis and Interpretation:

Growth on high-stringency media (QDO/X/A) and the development of a blue color indicate a

positive interaction.

Include appropriate positive and negative controls in parallel to validate the results.

Quantitative Analysis
While the primary output of a Y2H screen is qualitative (growth vs. no growth), the strength of

the interaction can be quantified using a β-galactosidase assay.
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Assay Principle Typical Readout

Liquid β-galactosidase assay

(ONPG)

The enzyme β-galactosidase,

produced from a reporter

gene, hydrolyzes o-

nitrophenyl-β-D-

galactopyranoside (ONPG) to

produce a yellow product.

Spectrophotometric

measurement of absorbance

at 420 nm.

Liquid β-galactosidase assay

(CPRG)

Chlorophenol red-β-D-

galactopyranopyranoside

(CPRG) is hydrolyzed by β-

galactosidase to produce a red

product.

Spectrophotometric

measurement of absorbance

at 570 nm.

Protocol for Quantitative β-Galactosidase Assay (Liquid Culture):

Inoculate single colonies of diploid yeast expressing the bait and prey constructs into SD/-

Trp/-Leu liquid medium and grow overnight at 30°C.

Dilute the overnight cultures and continue to grow until they reach mid-log phase (OD600 ≈

0.5-0.8).

Pellet the cells and resuspend in Z-buffer.

Lyse the cells by freeze-thaw cycles.

Add ONPG or CPRG solution to the cell lysate and incubate at 30°C.

Stop the reaction by adding Na2CO3.

Measure the absorbance and calculate the β-galactosidase units (Miller units).

Note: Currently, there is no publicly available quantitative yeast two-hybrid data specifically for

CHD5 interactions. The data presented below is hypothetical and for illustrative purposes only.
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Bait Prey
β-Galactosidase
Activity (Miller
Units)

Interaction
Strength

pGBKT7-CHD5 pGADT7-GATAD2A 150.5 ± 12.3 Strong

pGBKT7-CHD5 pGADT7-BRD8 85.2 ± 9.8 Moderate

pGBKT7-CHD5 pGADT7 (empty) 0.8 ± 0.2 None

pGBKT7-Lamin pGADT7-GATAD2A 1.1 ± 0.3 None

pGBKT7-p53 pGADT7-T-antigen 180.1 ± 15.6
Strong (Positive

Control)

CHD5 in Signaling Pathways
CHD5, through its role in the NuRD complex, is implicated in several signaling pathways that

control cell proliferation, differentiation, and apoptosis. A key pathway regulated by CHD5 is the

p53 tumor suppressor pathway.[2][3]
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Figure 2. Simplified signaling pathway showing the involvement of CHD5 in the p53 pathway.

Comparison with Alternative Methods
While the yeast two-hybrid system is a powerful tool, it is essential to consider its strengths and

limitations in comparison to other methods for validating protein-protein interactions.
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Method Principle Advantages Disadvantages

Yeast Two-Hybrid

(Y2H)

In vivo reconstitution

of a transcription

factor in yeast.

High-throughput,

detects binary and

transient interactions,

relatively low cost.

High rate of false

positives/negatives,

interactions occur in a

non-native

environment (yeast

nucleus).

Co-

immunoprecipitation

(Co-IP)

Antibody-based pull-

down of a protein and

its binding partners

from cell lysates.

Detects interactions in

a more native cellular

context, can identify

components of larger

complexes.

May not detect weak

or transient

interactions, can have

non-specific binding to

the antibody or beads.

Affinity Purification-

Mass Spectrometry

(AP-MS)

Pull-down of a tagged

protein and

identification of co-

purifying proteins by

mass spectrometry.

High-throughput, can

identify entire protein

complexes.

Overexpression of

tagged proteins can

lead to artifacts, may

not distinguish direct

from indirect

interactions.

Surface Plasmon

Resonance (SPR)

In vitro measurement

of the binding kinetics

between two purified

proteins.

Provides quantitative

data on binding affinity

and kinetics, highly

sensitive.

Requires purified

proteins, may not

reflect in vivo

conditions.

Conclusion
The yeast two-hybrid system provides a robust and scalable platform for confirming and

quantifying the interactions of CHD5 with its binding partners. While no method is without its

limitations, the Y2H system, when used in conjunction with other techniques like co-

immunoprecipitation, offers a powerful approach to unraveling the complex interaction network

of CHD5. This knowledge is paramount for developing targeted therapies for diseases where

CHD5 function is dysregulated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]

2. CHD5 Gene: Function, Disorders, and Research [learn.mapmygenome.in]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Confirming CHD5 Protein Interactions: A Comparative
Guide to the Yeast Two-Hybrid System]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606638#confirming-chd5-protein-interactions-with-
yeast-two-hybrid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b606638?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3965582/
https://learn.mapmygenome.in/chd5
https://www.researchgate.net/figure/CHD5-chromatin-remodeling-protein-A-CHD-family-Shown-are-diagrammatic-representations_fig1_259719765
https://www.benchchem.com/product/b606638#confirming-chd5-protein-interactions-with-yeast-two-hybrid
https://www.benchchem.com/product/b606638#confirming-chd5-protein-interactions-with-yeast-two-hybrid
https://www.benchchem.com/product/b606638#confirming-chd5-protein-interactions-with-yeast-two-hybrid
https://www.benchchem.com/product/b606638#confirming-chd5-protein-interactions-with-yeast-two-hybrid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606638?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

